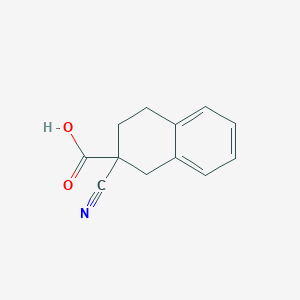![molecular formula C11H7BrN4 B1376072 6-溴-2-(吡啶-3-基)-[1,2,4]三唑并[1,5-A]吡啶 CAS No. 1428747-22-1](/img/structure/B1376072.png)
6-溴-2-(吡啶-3-基)-[1,2,4]三唑并[1,5-A]吡啶
描述
“6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine” is a heterocyclic compound . It belongs to the class of triazole compounds, which are known for their versatile biological activities . Triazole compounds contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazolopyridines, including “6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine”, can be achieved by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .Molecular Structure Analysis
The compound “6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine” was crystallized in the monoclinic space group P 21/c with a = 14.3213(11), b = 6.9452(4) (4), c = 12.6860(8)Å, β = 100.265(6)°, V = 1241.62(14)Å3, Z = 4, and R = 0.0561 .Chemical Reactions Analysis
Triazole compounds, including “6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine”, are known to react with various agents. For instance, it reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Physical And Chemical Properties Analysis
The compound “6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine” is a pale yellow solid with a melting point of 188–189 °C . Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 .科学研究应用
Pharmaceutical Research: Anticancer Agents
6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine has been explored for its potential as a core structure in the development of new anticancer agents. Its ability to interact with various enzymes and receptors that are overexpressed in cancer cells makes it a valuable scaffold for designing targeted therapies .
Material Science: Organic Electronics
This compound’s electronic properties make it suitable for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural rigidity and electron-deficient nature allow for efficient charge transfer and transport .
Chemical Synthesis: Building Block
Due to its reactive bromine atom, this compound serves as a versatile building block in chemical synthesis. It can undergo various cross-coupling reactions, enabling the creation of a wide array of complex molecules for further research and development .
Neuroscience: GABA Receptor Modulation
Research has indicated that derivatives of this compound may modulate GABA receptors, which are pivotal in the regulation of neurotransmission in the central nervous system. This modulation is crucial for developing new treatments for neurological disorders .
Agriculture: Pesticide Development
The triazolo[1,5-A]pyridine moiety is known for its bioactivity, and derivatives of 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine have been investigated for their use in pesticide formulations. These compounds can target specific pests without harming beneficial insects or the environment .
Biochemistry: Enzyme Inhibition
This compound has been studied for its enzyme inhibitory properties, particularly in the context of kinases that are involved in signal transduction pathways. Inhibiting these enzymes can lead to new approaches in treating diseases where such pathways are dysregulated .
Analytical Chemistry: Chromatography
In analytical chemistry, this compound can be used as a stationary phase modifier in chromatography. Its unique structure can help in the separation of complex mixtures by altering the retention times of different analytes .
Environmental Science: Sensing and Detection
Derivatives of this compound have potential applications in environmental science, particularly in the development of sensors for detecting pollutants and toxins. The compound’s structure allows for selective binding and recognition of specific molecules .
作用机制
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It’s synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds have been found to be involved in various biochemical reactions, particularly as antimetabolites in purine biochemical reactions .
Result of Action
Similar compounds have shown significant inhibitory activity in certain contexts .
Action Environment
It’s worth noting that the compound has excellent thermal stability under high glass transition temperatures .
安全和危害
属性
IUPAC Name |
6-bromo-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-3-4-10-14-11(15-16(10)7-9)8-2-1-5-13-6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYKGPSNPPXRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C=C(C=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

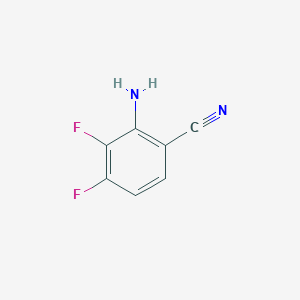
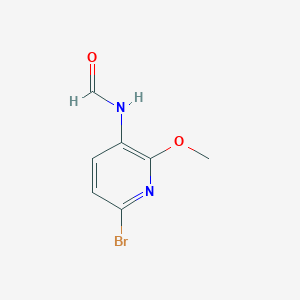
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-propylacetamide](/img/structure/B1375996.png)
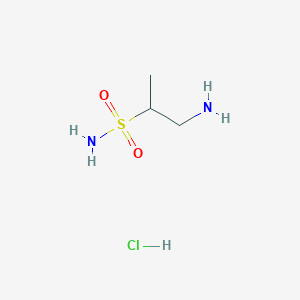
![tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B1375999.png)
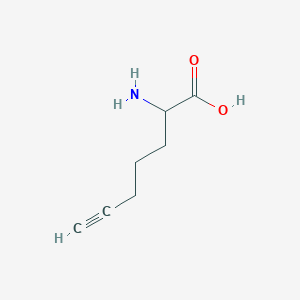
![2-[(2-Hydroxypropoxy)carbonyl]benzoate](/img/structure/B1376001.png)
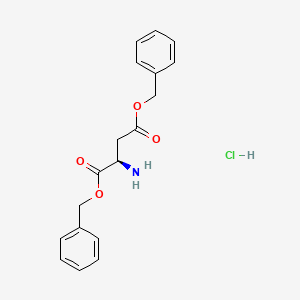
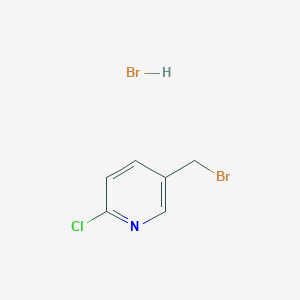
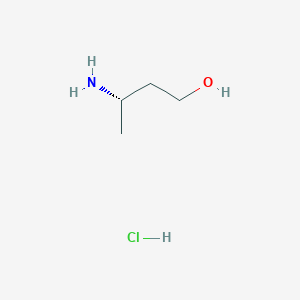
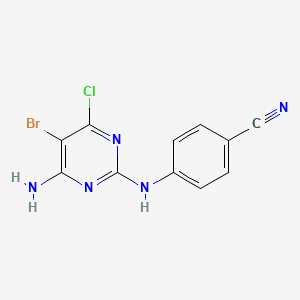
![tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376008.png)
![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)
